molecular formula C40H37O4P B173681 10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide CAS No. 1217901-32-0

10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Cat. No.: B173681
CAS No.: 1217901-32-0
M. Wt: 612.7 g/mol
InChI Key: NLMLOSHPJMFGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide, also known as this compound, is a useful research compound. Its molecular formula is C40H37O4P and its molecular weight is 612.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Chemical Synthesis and Characterization

Research has focused on the synthesis and characterization of related phosphorus-containing compounds. Şeptelean et al. (2006) described the synthesis of a compound with similar structural elements, highlighting its stability and reactivity characteristics (Şeptelean et al., 2006). Additionally, Grützmacher et al. (2008) synthesized a photoinitiator with similar phenylphosphane oxide components, providing insights into potential applications in photochemical processes (Grützmacher et al., 2008).

2. Applications in Organic Chemistry and Catalysis

The compound's structural features suggest potential utility in organic synthesis and catalysis. Sugiyama et al. (2004) explored the use of related diphosphacyclobutane derivatives in organic reactions, which could inform the utility of the compound (Sugiyama et al., 2004). Kinouchi et al. (2000) isolated diterpenoids with similar structural motifs, pointing towards potential antitumor-promoting properties (Kinouchi et al., 2000).

3. Environmental and Health Impact

Studies have also examined the environmental and health impacts of structurally related compounds. Xu et al. (2023) researched synthetic antioxidants, including those with tert-butylphenyl groups, providing insights into environmental exposure and health risks (Xu et al., 2023). This research could be relevant for understanding the environmental footprint of the compound .

4. Material Science and Polymer Research

In material science, the compound's derivatives could contribute to polymer stability and properties. Meng et al. (2017) investigated phosphites, which share structural similarities, for their antioxidation mechanisms in polypropylene, suggesting applications in enhancing polymer durability (Meng et al., 2017).

Mechanism of Action

Target of Action

It is known that the compound has an inhibiting effect on cell growth . This suggests that it may interact with cellular components involved in cell proliferation and survival.

Mode of Action

It is known to inhibit cell growth , but the specific interactions it has with its targets are not clearly defined

Biochemical Pathways

Given its inhibitory effect on cell growth , it may impact pathways related to cell cycle regulation, apoptosis, or other processes involved in cell proliferation and survival.

Result of Action

The compound has been found to inhibit cell growth . This could potentially lead to a decrease in the proliferation of certain cell types.

Properties

IUPAC Name

10,16-bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H37O4P/c1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35-36-32-14-10-8-12-28(32)24-34(38(36)44-45(41,42)43-37(33)35)26-17-21-30(22-18-26)40(4,5)6/h7-24H,1-6H3,(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMLOSHPJMFGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H37O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.